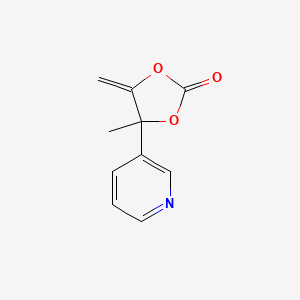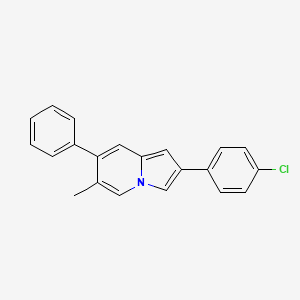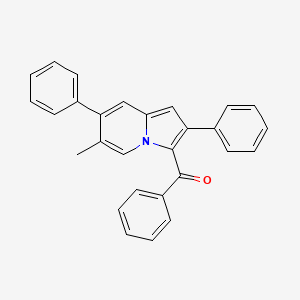![molecular formula C16H15ClO3 B4330828 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone CAS No. 890091-98-2](/img/structure/B4330828.png)
1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone
Overview
Description
1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone is an organic compound with the molecular formula C15H13ClO2 It is characterized by the presence of a chlorobenzyl group, a methoxy group, and an ethanone moiety
Preparation Methods
The synthesis of 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone typically involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base, followed by acetylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like potassium carbonate or sodium hydroxide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions include the use of appropriate solvents, catalysts, and temperature control to achieve the desired products
Scientific Research Applications
1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone can be compared with similar compounds such as:
1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}ethanone: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and applications.
1-{4-[(4-Methylbenzyl)oxy]-3-methoxyphenyl}ethanone: The presence of a methyl group instead of chlorine can influence its physical and chemical characteristics .
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11(18)13-5-8-15(16(9-13)19-2)20-10-12-3-6-14(17)7-4-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCZFUBMPFFRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203002 | |
| Record name | 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-98-2 | |
| Record name | 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{PHENOXY[(PYRIDIN-2-YL)AMINO]PHOSPHORYL}PYRIDIN-2-AMINE](/img/structure/B4330750.png)
![2,4-DI-TERT-BUTYL-6-[(E)-({2-[(E)-[(3,5-DI-TERT-BUTYL-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOHEXYL}IMINO)METHYL]PHENOL](/img/structure/B4330751.png)
![N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine](/img/structure/B4330759.png)
![[BIS(DIMETHYLAMINO)({4-[(4-{[TRIS(DIMETHYLAMINO)-LAMBDA5-PHOSPHANYLIDENE]AMINO}PHENYL)METHYL]PHENYL}IMINO)-LAMBDA5-PHOSPHANYL]DIMETHYLAMINE](/img/structure/B4330780.png)



![6-[(FURAN-2-YL)METHYL]-1-METHYL-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4330810.png)
![7-(ADAMANTAN-1-YL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE](/img/structure/B4330819.png)
![1-{3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE](/img/structure/B4330841.png)
![1-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE](/img/structure/B4330844.png)
![1-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHAN-1-ONE](/img/structure/B4330852.png)
![1-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHAN-1-ONE](/img/structure/B4330855.png)
